![molecular formula C19H15N3O2S B11147285 N-{2-[(E)-1-cyano-2-(furan-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B11147285.png)
N-{2-[(E)-1-cyano-2-(furan-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide
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Overview
Description
N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, a thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a furan-2-carbaldehyde derivative.
Formation of the cyano group: This can be done through a Knoevenagel condensation reaction using malononitrile.
Final coupling: The final step involves coupling the intermediate with propanamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group and thiazole ring are known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)ethan-1-one: A simpler furan derivative used in various organic syntheses.
N-[(4-methoxyphenyl)methyl]methanimine: A compound with a similar imine structure.
4-(furan-2-yl)but-3-en-2-one: Another furan derivative with potential antimicrobial activity.
Uniqueness
N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both a cyano group and a thiazole ring in the same molecule is particularly noteworthy, as it allows for interactions with a wide variety of biological targets and chemical reagents.
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-(furan-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]propanamide |
InChI |
InChI=1S/C19H15N3O2S/c1-2-16(23)21-19-17(13-7-4-3-5-8-13)22-18(25-19)14(12-20)11-15-9-6-10-24-15/h3-11H,2H2,1H3,(H,21,23)/b14-11+ |
InChI Key |
MPGUYHFUFRAYFC-SDNWHVSQSA-N |
Isomeric SMILES |
CCC(=O)NC1=C(N=C(S1)/C(=C/C2=CC=CO2)/C#N)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)NC1=C(N=C(S1)C(=CC2=CC=CO2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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